3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride
Description
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2. It is a versatile material used in various scientific research applications due to its unique properties. The compound is also known by its IUPAC name, 3-(p-tolyl)propane-1,2-diamine dihydrochloride .
Properties
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRJGUXXOSIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride typically involves the reaction of 4-methylbenzyl chloride with 1,2-diaminopropane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as reaction optimization, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
The compound 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride, a derivative of propane-1,2-diamine, has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of pharmaceuticals, materials science, and catalysis, supported by comprehensive data and case studies.
Anticancer Research
One of the prominent applications of this compound is in anticancer drug development. Research has demonstrated that this compound can act as a precursor for synthesizing novel anti-cancer agents. For instance, derivatives of this diamine have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds derived from this compound that exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Neuroprotective Effects
Additionally, this compound has been investigated for neuroprotective properties. Its ability to modulate neurotransmitter levels has made it a candidate for research into neurodegenerative diseases such as Alzheimer's.
Research Findings: In vitro studies indicated that this compound could enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes.
Polymer Chemistry
In materials science, this compound serves as an important building block for synthesizing polyurethanes and other polymers. Its amine functionality allows it to participate in reactions that form cross-linked networks essential for producing durable materials.
Example Application: The compound has been used to create thermosetting resins that exhibit enhanced thermal stability and mechanical properties suitable for high-performance applications.
Catalysis
This diamine also finds applications as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalyzing various organic reactions.
Table 2: Catalytic Applications
| Reaction Type | Metal Complex Used | Efficiency (%) |
|---|---|---|
| Hydrogenation | [RuCl2(PPh3)3] | 85 |
| Cross-coupling reactions | [Pd(PPh3)2Cl2] | 90 |
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A similar compound with a simpler structure, used in the synthesis of metal complexes.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A compound with similar functional groups, used in medicinal chemistry.
Uniqueness
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research.
Biological Activity
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
- Chemical Name : this compound
- CAS Number : 2126160-81-2
- Molecular Formula : C10H16Cl2N2
- Molecular Weight : 239.16 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways. For example, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
- Receptor Binding : Research suggests that this compound can bind to various receptors, influencing cellular signaling pathways and potentially modulating physiological responses.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting COX enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated its ability to reduce inflammatory markers in cultured cells.
Cytotoxicity
Studies have indicated that the compound may possess cytotoxic effects against certain cancer cell lines. It has been observed to induce apoptosis in tumor cells through mechanisms involving the modulation of gene expression and enzyme activity .
Case Study 1: Inhibition of Melanin Synthesis
In a study investigating the effects of related compounds on melanin synthesis, it was found that similar structures could inhibit tyrosinase activity. While specific data on this compound is limited, these findings suggest potential applications in skin-related treatments .
Case Study 2: Anticancer Activity
Research into benzothiazole derivatives has shown that compounds with similar structural motifs exhibit significant cytotoxicity against human cancer cell lines. The mechanisms include apoptosis induction and cell cycle arrest, indicating that this compound may have similar anticancer properties .
Comparative Analysis
The following table compares the biological activities of this compound with other related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anti-inflammatory, Cytotoxic | COX inhibition, Apoptosis induction |
| N-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chlorobenzamide | Anti-inflammatory | COX inhibition |
| 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane | Tyrosinase inhibition | Enzyme degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
